![molecular formula C9H10BFO3 B2515788 4-Fluoro-3-propanoylphenylboronic acid CAS No. 2096329-83-6](/img/structure/B2515788.png)
4-Fluoro-3-propanoylphenylboronic acid
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Overview
Description
“4-Fluoro-3-propanoylphenylboronic acid” is a chemical compound used in scientific research. It has a CAS Number of 2096329-83-6 and a molecular weight of 195.99 . The IUPAC name for this compound is 4-fluoro-3-propionylphenylboronic acid .
Molecular Structure Analysis
The InChI code for “4-Fluoro-3-propanoylphenylboronic acid” is 1S/C9H10BFO3/c1-2-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “4-Fluoro-3-propanoylphenylboronic acid” is 195.99 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
Suzuki-Miyaura Coupling
“4-Fluoro-3-propanoylphenylboronic acid” is used as a reagent in Suzuki-Miyaura coupling . This reaction is widely applied in carbon-carbon bond-forming reactions due to its mild and functional group tolerant conditions . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .
Preparation of Arylmethylpyrrolidinylmethanols
This compound can be used in the preparation of arylmethylpyrrolidinylmethanols . These are important intermediates in the synthesis of various bioactive compounds.
Preparation of Amine Derivatives
“4-Fluoro-3-propanoylphenylboronic acid” can also be used in the preparation of amine derivatives . These derivatives have a wide range of applications in medicinal chemistry and drug discovery.
Preparation of N-(Biarylsulfonyl) α-Amino Acids
This compound can be used in the preparation of N-(biarylsulfonyl) α-amino acids . These compounds are known to be effective inhibitors of MMP-12, an enzyme implicated in various inflammatory and degenerative diseases.
Synthesis of Bioactive Compounds
“4-Fluoro-3-propanoylphenylboronic acid” can be used in the synthesis of various bioactive compounds . These compounds have potential applications in the development of new drugs and therapies.
Research and Development
Due to its unique properties, “4-Fluoro-3-propanoylphenylboronic acid” is often used in research and development in the field of organic chemistry . It can be used to study the properties and reactivity of boronic acids, which are important in many chemical reactions.
Mechanism of Action
Target of Action
4-Fluoro-3-propanoylphenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 4-Fluoro-3-propanoylphenylboronic acid acts as the organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (in this case, 4-Fluoro-3-propanoylphenylboronic acid) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key process in synthetic chemistry, particularly in the synthesis of biologically active compounds . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
The result of the action of 4-Fluoro-3-propanoylphenylboronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 4-Fluoro-3-propanoylphenylboronic acid in the Suzuki–Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a palladium catalyst, and the nature of the other reactants .
properties
IUPAC Name |
(4-fluoro-3-propanoylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO3/c1-2-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOHGJFFCSHEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)CC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-propanoylphenylboronic acid |
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